molecular formula C27H44O3 B1233952 1alpha,25-Dihydroxy-previtamin D3 CAS No. 57102-09-7

1alpha,25-Dihydroxy-previtamin D3

Cat. No.: B1233952
CAS No.: 57102-09-7
M. Wt: 416.6 g/mol
InChI Key: DOIZGAFWGREMOD-BJGFKTPISA-N
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Description

1alpha,25-Dihydroxy-previtamin D3, also known as this compound, is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivation by Cytochrome P450 Enzymes

The bioactivation of vitamin D to its hormonal form, 1alpha,25-dihydroxyvitamin D3, involves cytochrome P450 (CYP) enzymes in the liver and kidney. This process is critical for the maintenance of calcium and phosphorus homeostasis and involves complex enzymatic reactions facilitated by specific cytochrome P450 enzymes, such as CYP27A in the liver for 25-hydroxylation and CYP27B in the kidney for 1alpha-hydroxylation. These enzymes are essential for the production of the active hormone from vitamin D precursors and have implications for bone health and beyond (Wikvall, 2001).

Intracrine Role in Bone Metabolism

1alpha,25-Dihydroxyvitamin D3 directly affects bone cells, including osteoblasts and chondrocytes, suggesting that the skeleton can metabolize vitamin D independently of the kidneys. This intracrine mechanism involves the conversion of 25-hydroxyvitamin D into 1,25-dihydroxyvitamin D by the enzyme CYP27B1 expressed in bone cells. This local production of the active hormone may participate in autocrine and paracrine loops of vitamin D metabolism, influencing bone health and remodeling (Anderson & Atkins, 2008).

Immunological Functions

The vitamin D endocrine system influences the immune system by producing 1alpha,25-dihydroxyvitamin D3 in activated macrophages. Immune cells express the vitamin D receptor (VDR), suggesting that locally produced 1alpha,25-dihydroxyvitamin D3 may play a role in modulating immune responses, potentially affecting inflammation and autoimmune diseases. The regulation of immune function by vitamin D involves complex interactions that influence both innate and adaptive immunity (Hayes et al., 2003).

Neuronal Effects and Cognitive Function

Emerging evidence indicates that 1alpha,25-dihydroxyvitamin D plays a significant role in the development and maintenance of cognitive functions. The active form of vitamin D interacts with neurons, astrocytes, and microglia in the central nervous system (CNS), suggesting a paracrine or autocrine nature of vitamin D signaling within the brain. This involvement of vitamin D in cognitive functions and neurodegenerative diseases highlights its potential as a therapeutic agent for disorders characterized by cognitive dysfunction (Gáll & Székely, 2021).

Antineoplastic Effects

1alpha,25-Dihydroxyvitamin D3 exhibits antineoplastic effects on various cancer types, including breast, prostate, and colorectal cancers. These effects are mediated through the inhibition of cell proliferation, angiogenesis, and migration, and the induction of cell differentiation and apoptosis. The study of 1alpha,25-dihydroxyvitamin D3 and its analogs opens new avenues for cancer prevention and therapy, highlighting the need for further research to understand the optimal doses and mechanisms of action (Leyssens, Verlinden, & Verstuyf, 2013).

Safety and Hazards

1alpha,25-Dihydroxy-previtamin D3 is classified as Acute Tox. 1 Oral, Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and STOT RE 1 .

Biochemical Analysis

Biochemical Properties

Enzymes such as 25-hydroxylase and 1alpha-hydroxylase are involved in the synthesis of 1alpha,25-Dihydroxy-previtamin D3. The compound also interacts with proteins like calbindin, which is involved in calcium transport, and various other biomolecules that regulate calcium and phosphate metabolism .

Cellular Effects

This compound exerts profound effects on various cell types, including osteoblasts, keratinocytes, and immune cells. In osteoblasts, it promotes the expression of genes involved in bone formation and mineralization. In keratinocytes, it regulates cell proliferation and differentiation, partly by increasing the release of transforming growth factor-beta .

In immune cells, this compound modulates immune responses by inhibiting the proliferation of T cells and decreasing the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This immunosuppressive effect is crucial in maintaining immune homeostasis and preventing autoimmune reactions .

Molecular Mechanism

The binding of this compound to the vitamin D receptor also influences the recruitment of coactivators or corepressors, further modulating gene expression. Additionally, the compound can activate non-genomic signaling pathways, such as the activation of protein kinase C and the phosphatidylinositol 3-kinase pathway, which contribute to its rapid cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to be air and light-sensitive, requiring careful handling and storage at low temperatures to maintain its stability. Over time, this compound can degrade, leading to a decrease in its biological activity .

Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in gene expression and cellular function. For example, prolonged treatment of keratinocytes with this compound results in the hydrolysis of sphingomyelin and the elevation of ceramide levels, which are associated with cell differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At physiological doses, the compound promotes calcium absorption and bone mineralization without causing adverse effects. At high doses, this compound can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can be toxic .

Studies in animal models have shown that this compound can act as a chemopreventive agent against certain cancers, such as prostate and colon cancer, when administered at appropriate doses. Excessive doses can result in adverse effects, including kidney damage and impaired immune function .

Metabolic Pathways

This compound is synthesized from its precursor, 25-hydroxyvitamin D3, through the action of 1alpha-hydroxylase. This enzyme is primarily located in the kidneys but can also be found in other tissues, such as the skin and immune cells. The compound is further metabolized by 24-hydroxylase, leading to the formation of inactive metabolites that are excreted from the body .

The metabolic pathways of this compound are tightly regulated to maintain calcium and phosphate homeostasis. Any disruption in these pathways can lead to metabolic disorders, such as rickets or osteomalacia .

Transport and Distribution

This compound is transported in the bloodstream bound to the vitamin D-binding protein. This binding protein facilitates the distribution of the compound to various tissues, where it can exert its biological effects. The compound can also bind to albumin, although with lower affinity .

Within cells, this compound is distributed to the nucleus, where it interacts with the vitamin D receptor to regulate gene expression. The compound can also localize to the plasma membrane, where it activates non-genomic signaling pathways .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it binds to the vitamin D receptor and modulates gene transcription. The compound can also be found in the cytoplasm, where it interacts with various signaling molecules to exert rapid, non-genomic effects .

Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound. These modifications can affect the compound’s ability to bind to the vitamin D receptor and other target proteins, thereby modulating its biological effects .

Properties

IUPAC Name

(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22+,23-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIZGAFWGREMOD-BJGFKTPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57102-09-7
Record name 1,25-Dihydroxy-previtamin D(3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057102097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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